Boc-D-Dap(Fmoc)-OH
Description
Nomenclature and Chemical Context of Boc-D-Dap(Fmoc)-OH
This compound is a derivative of D-2,3-diaminopropionic acid, a non-proteinogenic amino acid. wikipedia.org Its formal chemical name is (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. chemicalbook.com The nomenclature reflects its core structure and the specific protecting groups attached:
Boc : Represents the tert-butoxycarbonyl group, which protects the alpha-amino group (Nα).
D-Dap : Denotes the D-enantiomer of 2,3-diaminopropionic acid, the central scaffold of the molecule.
Fmoc : Stands for the 9-fluorenylmethoxycarbonyl group, which protects the beta-amino group (Nβ). chemicalbook.com
-OH : Indicates the free carboxylic acid group.
The compound is also known by several synonyms, including N-alpha-Boc-N-beta-Fmoc-D-2,3-diaminopropionic acid and (Tert-Butoxy)Carbonyl-D-Dap(Fmoc)-OH. chemicalbook.comchempep.com This specific arrangement of protecting groups on the D-diaminopropionic acid framework is crucial for its application in stereospecific chemical synthesis.
| Property | Value |
|---|---|
| CAS Number | 131570-56-4 |
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
Significance of Orthogonal Protecting Groups in Peptide Chemistry for this compound
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups, such as the amino groups of amino acids. altabioscience.com The concept of "orthogonality" in this context is of paramount importance; it means that multiple protecting groups within the same molecule can be removed selectively under different chemical conditions, without affecting the others. biosynth.comiris-biotech.de this compound is a prime example of a reagent designed with this principle in mind.
The two protecting groups, Boc and Fmoc, exhibit distinct chemical labilities:
The Boc group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA). slideshare.net
The Fmoc group is base-labile and is cleaved by treatment with a mild base, most commonly piperidine (B6355638). altabioscience.comiris-biotech.de
This orthogonal combination is highly advantageous in solid-phase peptide synthesis (SPPS). biosynth.comnih.gov For instance, a researcher can selectively deprotect the Nα-Boc group to extend a peptide chain from that position while the Nβ-Fmoc group remains intact. Conversely, the Nβ-Fmoc group can be removed to allow for side-chain modification, such as the attachment of fluorescent labels, biotin (B1667282) tags, or branched peptide chains, while the Nα-Boc group and the rest of the peptide are unaffected. aatbio.com This selective deprotection strategy grants chemists precise control over the synthesis, enabling the creation of complex, branched, or cyclic peptides that would be difficult to assemble using other methods. peptide.com The stability of the Fmoc group to acidic conditions and the Boc group to basic conditions ensures true orthogonality, which is a key reason for the widespread adoption of Fmoc chemistry in modern peptide synthesis. altabioscience.comnih.gov
| Protecting Group | Abbreviation | Protected Group | Cleavage Condition |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Alpha-amino (Nα) | Acidic (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Beta-amino (Nβ) | Basic (e.g., Piperidine) |
Historical Perspectives and Evolution of Diaminopropionic Acid Derivatives in Research
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid found in various natural products, including antibiotics like viomycin (B1663724) and tuberactinomycin, and metabolites such as zwittermicin A. wikipedia.orgmdpi.com Its biosynthesis often involves the amination of the amino acid serine. wikipedia.org The presence of Dap in these bioactive compounds spurred early interest in its chemistry and that of its derivatives.
The evolution of Dap derivatives in research has been driven by their utility in creating novel molecular structures with specific biological functions. Initially, research focused on incorporating Dap into peptide chains to study its effects on conformation and biological activity. More recently, Dap derivatives have been employed in more sophisticated applications. For example, they have been used to develop synthetic channel-forming peptides designed to mimic natural ion channels. nih.gov In these studies, Dap residues were introduced into the peptide sequence to alter the charge distribution within the putative pore, which was found to increase conductance. nih.gov
Furthermore, research has demonstrated that derivatives of 2,3-diaminopropionic acid can act as inhibitors of the formation of advanced glycation end-products (AGEs). nih.govrsc.org AGEs are implicated in the progression of various diseases, including diabetes and neurodegenerative disorders, making their inhibitors therapeutically relevant. mdpi.com The development of orthogonally protected Dap derivatives like this compound represents a significant advancement, providing the chemical tools necessary to synthesize complex Dap-containing peptides and peptidomimetics for structure-activity relationship studies and the development of new therapeutic leads. peptide.commdpi.com
Compound Nomenclature
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid |
| Dap | 2,3-Diaminopropionic acid |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| TFA | Trifluoroacetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373155 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131570-56-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Boc D Dap Fmoc Oh
Synthesis of Boc-D-Dap(Fmoc)-OH
The preparation of this compound involves carefully orchestrated multi-step protocols to ensure the correct enantiomeric form (D-isomer) and the selective protection of the two amino groups.
Strategies for Orthogonal Protection of Diaminopropionic Acid (Dap)
Diaminopropionic acid (Dap) possesses two amino functionalities: an alpha-amino group and a beta-amino group. For effective use in peptide synthesis, these groups require differential protection to allow for sequential reactions. Orthogonal protection strategies are employed where each protecting group can be removed under specific conditions without affecting the other, or the peptide backbone. The Boc group is typically acid-labile, removed by reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by mild bases such as piperidine (B6355638) organic-chemistry.orgamericanpeptidesociety.orgwikipedia.org. This difference in lability allows for selective deprotection and subsequent coupling reactions, a fundamental principle in solid-phase peptide synthesis (SPPS) americanpeptidesociety.orgwikipedia.orgsigmaaldrich.com. For this compound, the Boc group is usually placed on the alpha-amino group, and the Fmoc group on the beta-amino group, though the reverse protection (Boc on beta, Fmoc on alpha) is also possible and useful for specific applications peptide.com.
Multi-step Synthesis Protocols for this compound
The synthesis of this compound typically begins with a suitably protected D-diaminopropionic acid precursor or a derivative that can be readily converted. A common approach involves starting from D-serine derivatives, which are then transformed into the diaminopropionic acid backbone. For instance, Nα-Fmoc-O-tert-butyl-D-serine can serve as a starting material, undergoing transformations such as reductive amination to introduce the beta-amino group, followed by oxidation and installation of the desired protecting groups mdpi.comresearchgate.net.
A representative multi-step synthesis might involve:
Protection of the alpha-amino group: Using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions (e.g., triethylamine (B128534) in THF) to introduce the Boc group wikipedia.orgjk-sci.comchembk.com.
Protection of the beta-amino group: Following selective deprotection or activation, the beta-amino group is protected with the Fmoc moiety, often using Fmoc-OSu or Fmoc-Cl in the presence of a base like sodium bicarbonate wikipedia.orgresearchgate.netiris-biotech.de.
Chirality Preservation: Throughout these steps, maintaining the stereochemical integrity of the D-enantiomer is crucial. Starting with enantiomerically pure D-serine derivatives and employing reaction conditions that avoid epimerization are key mdpi.comarkat-usa.orgnih.govacs.org.
One reported synthesis involves a sequence starting from D-serine, leading to Nα-Fmoc-O-tert-butyl-D-serine, then conversion to an aldehyde, followed by reductive amination with a protected amine or sulfonamide, oxidation to the carboxylic acid, and subsequent installation of the Boc group on the alpha-amino position and Fmoc on the beta-amino position mdpi.comresearchgate.net.
Starting Materials and Reagent Systems for this compound Synthesis
Key starting materials often include D-serine or its derivatives, such as Nα-Fmoc-O-tert-butyl-D-serine mdpi.com. The primary reagents for introducing the protecting groups are:
For Boc protection: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent, often used with bases like triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or aqueous mixtures organic-chemistry.orgwikipedia.orgjk-sci.comchembk.com.
For Fmoc protection: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) are frequently employed. Bases like sodium bicarbonate or triethylamine are used in aqueous or mixed solvent systems wikipedia.orgresearchgate.netiris-biotech.de. New reagents like Fmoc-DMT have also been developed for efficient Fmoc protection in aqueous media organic-chemistry.org.
Other essential reagents include solvents (e.g., DMF, DCM, THF, dioxane), bases (e.g., TEA, NaHCO₃), acids for potential deprotection steps during synthesis, and purification media like silica (B1680970) gel for chromatography organic-chemistry.orgmdpi.comresearchgate.netwikipedia.orgjk-sci.com.
Enantioselective Synthesis and Chirality Preservation in this compound
Ensuring the correct D-configuration is paramount. This is typically achieved by starting with enantiomerically pure D-amino acid precursors, such as D-serine mdpi.com. The synthetic route must be designed to avoid racemization at the chiral alpha-carbon. While many standard protection and coupling reactions are performed under conditions that preserve chirality, careful selection of reagents and reaction parameters is necessary. For example, asymmetric phase-transfer catalytic alkylation methods have been developed for the enantioselective synthesis of related α,β-diaminopropionic acid derivatives, highlighting the importance of chiral control in this class of compounds nih.govacs.org. The preservation of the stereochemistry of the starting D-serine template throughout the synthetic sequence is a critical aspect of producing enantiopure this compound mdpi.com.
Chemical Reactions of this compound
This compound serves as a versatile building block, primarily in peptide synthesis, where its protected amino groups undergo selective deprotection and subsequent coupling reactions.
Deprotection: The orthogonal nature of the Boc and Fmoc groups allows for selective removal. The Fmoc group on the beta-amino position is typically removed first using a mild base, such as 20% piperidine in dimethylformamide (DMF), while the Boc group on the alpha-amino position remains intact wikipedia.org. Conversely, the Boc group can be removed under acidic conditions (e.g., TFA), leaving the Fmoc group unaffected organic-chemistry.orgamericanpeptidesociety.orgwikipedia.org. This selective deprotection enables controlled chain elongation in peptide synthesis.
Coupling: Following selective deprotection of one amino group, the exposed amine can be coupled with an activated carboxylic acid of another amino acid or peptide fragment. Common coupling reagents used in conjunction with this compound include HBTU/HOBt or COMU in DMF, with typical reaction times of 1-2 hours at room temperature . The coupling of the protected amino acid to a growing peptide chain or resin is a standard procedure in SPPS.
Peptide Synthesis: this compound is incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The strategy involves sequential deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and repeating the cycle until the desired peptide sequence is assembled. The Boc group on the side chain can then be removed along with other side-chain protecting groups during the final cleavage from the solid support, typically using TFA organic-chemistry.orgamericanpeptidesociety.orgwikipedia.orgbzchemicals.combiosynth.com.
Applications of Boc D Dap Fmoc Oh in Advanced Peptide Synthesis and Medicinal Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide science, enabling the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. iris-biotech.de Boc-D-Dap(Fmoc)-OH is a valuable derivative for SPPS, primarily due to the differential chemical lability of its two protecting groups, which allows for selective chemical transformations at either the N-terminus or the side chain of the growing peptide. sigmaaldrich.compeptide.com
The core advantage of this compound in SPPS lies in its embodiment of an orthogonal protection strategy. Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other. iris-biotech.deorganic-chemistry.org
Boc Group (α-amino): The N-α-Boc group is labile to acid. It is typically removed using moderate to strong acids such as trifluoroacetic acid (TFA), which allows for the elongation of the peptide backbone. organic-chemistry.orga2bchem.com
Fmoc Group (β-amino): The N-β-Fmoc group is labile to basic conditions. It is selectively cleaved using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.com
This orthogonality is fundamental for synthesizing modified peptides. For instance, after incorporating this compound into a peptide sequence, the Fmoc group on the side chain can be selectively removed on the solid support, exposing the β-amino group for further modification. This modification can include the attachment of reporter groups (like fluorophores), polymers (like polyethylene (B3416737) glycol), or the initiation of a second peptide chain to create branched structures. All these modifications can be performed while the N-α-Boc group and other acid-labile side-chain protecting groups on the peptide remain intact.
| Protecting Group | Position on D-Dap | Cleavage Condition | Purpose |
| Boc | α-amino | Acid (e.g., TFA) organic-chemistry.orga2bchem.com | Allows for peptide chain elongation in Boc-based SPPS. |
| Fmoc | β-amino | Base (e.g., Piperidine) | Allows for selective side-chain modification. |
This interactive table summarizes the orthogonal protecting groups of this compound.
The ability to selectively deprotect the side-chain amine makes this compound an ideal tool for building complex peptide architectures. Researchers have utilized this building block to create structures that would be difficult to access through conventional linear synthesis.
A notable example is the total solid-phase synthesis of the azathiocoraline class of symmetric bicyclic peptides. doi.org In this strategy, this compound was attached to the resin, and after removal of the side-chain Fmoc group, two identical peptide chains were grown symmetrically from the β-amino positions. This approach highlights the capacity of this compound to serve as a branching point for creating intricate, multi-chain peptide constructs. doi.org Furthermore, dipeptides containing Dap, such as Dap-Ser, have been used as modules that can be incorporated into a peptide backbone to facilitate chemoselective ligation reactions, enabling the construction of diverse peptide structures after global deprotection. nih.gov
Diketopiperazine (DKP) formation is a significant side reaction in SPPS that can truncate the peptide chain. It occurs via the intramolecular cyclization of a resin-bound dipeptide after the removal of the N-terminal protecting group, leading to the cleavage of the dipeptide from the resin. google.com This is particularly problematic when proline or other specific amino acids are in the first two positions of the sequence. rsc.org
Strategic use of this compound can mitigate this problem. In a non-standard SPPS approach, the D-Dap residue can be attached to the resin via its side chain. doi.org For example, in the synthesis of azathiocoraline, the peptide was elongated from the β-amino group of D-Dap after its attachment to the resin. The α-amino group remained protected with the Boc group throughout the synthesis of the linear precursor, thus preventing the formation of the dipeptidyl-ester intermediate required for DKP formation. doi.org
The initial step of SPPS, attaching the first amino acid to the solid support, is critical for the success of the synthesis. The choice of resin and the loading method are key considerations.
Resin Choice: For syntheses aiming to produce a C-terminal carboxylic acid, a hyper-acid-labile resin such as 2-chlorotrityl chloride (2-CTC) is often preferred. frontiersin.orguci.edu This resin allows the completed peptide to be cleaved under very mild acidic conditions, which preserves acid-sensitive protecting groups like Boc and others on the peptide side chains. doi.org
Loading Procedure: The carboxylic acid of this compound is covalently attached to the resin, typically in the presence of a base like N,N-diisopropylethylamine (DIEA). doi.org After the attachment, any unreacted functional sites on the resin are "capped," often with methanol (B129727), to prevent them from interfering in subsequent coupling steps and forming deletion-sequence byproducts. rsc.orguci.edu
Loading Quantification: The efficiency of the attachment, known as resin loading (expressed in mmol/g), must be accurately determined. A common method involves treating a small, weighed sample of the loaded resin with piperidine to cleave the Fmoc group and then measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. doi.orgsigmaaldrich.com
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the biological activity of natural peptides but with enhanced therapeutic properties, such as improved stability against enzymatic degradation and better bioavailability. core.ac.ukunibo.it The unique structural features of this compound make it a valuable precursor in the synthesis of these sophisticated molecules. medchemexpress.com
Disulfide bonds are crucial for maintaining the three-dimensional structure of many peptides but can be chemically unstable in biological environments. Replacing them with stable, non-reducible linkages is a common strategy in peptidomimetic design. Diaminopropionic acid derivatives are key components in creating these surrogates, such as 1,2,3-triazole bridges, which can be formed via click chemistry on the solid phase. rsc.org The orthogonal protection scheme of this compound is ideally suited for the precise chemical steps required to build such complex motifs.
Macrocyclization is another powerful technique to improve the stability and cell permeability of peptides. nih.gov this compound can be used to introduce a point for cyclization or to create branched precursors for bicyclic peptides. For example, in the synthesis of a protected β-hairpin macrocyclic peptide, Fmoc-D-Dap(Boc)-OH was loaded onto the resin to initiate the synthesis, demonstrating the utility of orthogonally protected Dap derivatives in macrocycle construction. nih.gov The synthesis of Malacidin A analogues further underscores this, where an orthogonally protected Dap derivative was essential for the macrolactamization step between the side-chain amine and a C-terminal carboxyl group. frontiersin.org
Development of Biologically Active Peptide Analogs
The incorporation of this compound into peptide sequences is a key strategy for developing novel, biologically active peptide analogs. The D-configuration of the amino acid influences peptide folding and can enhance stability against enzymatic degradation, a crucial factor for therapeutic peptides. The Dap residue, with its shorter side chain compared to other diamino acids like lysine (B10760008), allows for the creation of more compact peptide structures and the introduction of specific functionalities at the β-amino position.
A significant application of this compound is in the synthesis of teixobactin (B611279) analogs. Teixobactin is a potent antibiotic with a unique mechanism of action that has garnered considerable interest. mdx.ac.uk Researchers have utilized this compound and its derivatives in the solid-phase peptide synthesis (SPPS) of teixobactin analogs to explore structure-activity relationships and develop new antimicrobial agents. mdx.ac.ukbeilstein-journals.orgacs.orgliverpool.ac.uk For instance, replacing the D-threonine residue in the natural product with a protected D-Dap derivative allows for the creation of a lactam-bridged cyclic structure, altering the peptide's properties. mdx.ac.ukacs.orgliverpool.ac.uk
Furthermore, this compound has been employed in the synthesis of synthetic peptide amides that act as kappa opioid receptor agonists, which have potential therapeutic applications. google.com The precise control offered by this building block enables the systematic modification of peptide backbones to optimize receptor binding and signaling pathways.
Impact on Peptide Conformation and Stability
The stereochemistry and the nature of the amino acid side chains are paramount in dictating the three-dimensional structure and, consequently, the biological function of a peptide. The incorporation of a D-amino acid like D-Dap introduces a significant conformational constraint. This can lead to altered hydrogen-bonding networks within the peptide, influencing its secondary structure, such as the formation of turns or helical motifs.
The presence of the Dap residue can also enhance the proteolytic stability of peptides. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids makes the peptide bonds less recognizable to these enzymes, thereby increasing the peptide's in vivo half-life and therapeutic potential.
Research into peptides containing 2,3-diaminopropionic acid has shown that manipulating the interactions between the ionizable side chains can influence the peptide's response to pH changes. iris-biotech.de This can affect properties like nucleic acid transfer and can be engineered to reduce cytotoxicity. iris-biotech.de
Applications in Drug Discovery and Development
The versatility of this compound makes it a valuable asset in the broader landscape of drug discovery and development. Its use extends beyond the synthesis of peptide analogs to the construction of various therapeutic modalities.
Synthesis of Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. mdpi.comfrontiersin.org this compound is a key component in the synthesis of novel antimicrobial peptides (AMPs). mdpi.comruifuchemical.com By incorporating this building block, chemists can design peptides with enhanced antimicrobial properties. For example, studies have shown that peptides synthesized with D-Dap derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
The synthesis of teixobactin analogs, as previously mentioned, is a prime example of its application in this area. mdx.ac.ukacs.orgliverpool.ac.uk These synthetic efforts aim to create new antibiotics that can overcome existing resistance mechanisms. mdx.ac.uk
Development of Anticancer Drugs and Peptide-Based Therapeutics
This compound and related structures are utilized in the development of anticancer agents. ruifuchemical.com The incorporation of D-Dap can lead to peptides with antiproliferative effects on cancer cell lines. Some peptide derivatives are designed to function as Smac mimetics, which inhibit inhibitor of apoptosis (IAP) proteins and promote cancer cell death.
Furthermore, this amino acid derivative is used to synthesize peptide mimetics, such as DOTA-modified peptides, which can be chelated with metals for cancer diagnostic purposes. medchemexpress.combioscience.co.ukmedchemexpress.com
| Research Area | Application of this compound | Therapeutic Goal |
| Antimicrobial Agents | Synthesis of teixobactin analogs and other AMPs | Combat antibiotic-resistant bacteria |
| Anticancer Drugs | Creation of Smac mimetics and other cytotoxic peptides | Induce apoptosis in cancer cells |
| Cancer Diagnostics | Synthesis of DOTA-modified peptides for metal chelation | Develop imaging agents for tumors |
Role in Peptide Vaccine Development
The development of effective peptide-based vaccines is another area where this compound has potential applications. ruifuchemical.com Peptide vaccines utilize short, synthetic peptides that correspond to epitopes of viral or tumor antigens to elicit a specific immune response. The stability and conformation of these peptides are critical for their efficacy. The incorporation of D-Dap can enhance the stability of these peptide antigens, potentially leading to a more robust and sustained immune response.
Conjugation to Drug Delivery Systems (e.g., ADC Linkers)
This compound and its derivatives are increasingly used in the construction of drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs). ambeed.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. fujifilm.com The linker plays a crucial role in the stability and efficacy of the ADC.
Derivatives of Dap are incorporated into cleavable linkers used in ADCs. medchemexpress.comfujifilm.com These linkers are designed to be stable in circulation but are cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload. The unique structure of Dap allows for the creation of linkers with specific cleavage properties, contributing to the targeted delivery and release of anticancer drugs. iris-biotech.de
Targeted Therapy and Improved Bioavailability
The non-proteinogenic amino acid derivative, N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, or this compound, is a specialized building block that offers significant advantages in medicinal chemistry, particularly in the development of targeted therapies and strategies to enhance drug bioavailability. chemimpex.com Its unique structure, featuring two orthogonal protecting groups (Boc and Fmoc), provides a versatile platform for the selective functionalization of peptides, enabling the creation of complex biomolecules with tailored pharmacological properties. netascientific.com
The incorporation of this D-amino acid derivative into peptide sequences is a key strategy for improving the stability of peptide-based therapeutics. netascientific.com Peptides constructed with D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which is a major hurdle in the clinical development of peptide drugs. This enhanced stability can lead to a longer circulatory half-life and improved bioavailability.
Furthermore, this compound serves as a critical linker for attaching diagnostic or therapeutic agents to targeting moieties in a process known as bioconjugation. netascientific.comchemimpex.com This approach is central to the design of advanced drug delivery systems that can selectively target diseased cells, such as cancer cells, thereby increasing therapeutic efficacy while minimizing off-target side effects. chemimpex.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | naturalproducts.net |
| CAS Number | 198544-42-2 | netascientific.com |
| Molecular Formula | C23H26N2O6 | chemimpex.comnetascientific.com |
| Molecular Weight | 426.46 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | netascientific.com |
Detailed Research Findings
Research has highlighted the utility of this compound and related diaminopropionic acid derivatives in creating sophisticated therapeutic and diagnostic agents.
Synthesis of Peptide Mimetics for Diagnostics: A primary application of this compound is in the synthesis of bioactive peptide mimetics for cancer diagnostics. medchemexpress.commedchemexpress.combioscience.co.uk The compound is used to incorporate a site for conjugation with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). medchemexpress.com These DOTA-modified peptides can then chelate radionuclides, forming Radionuclide-Drug Conjugates (RDCs) used in medical imaging (e.g., PET scans) to diagnose cancers. medchemexpress.com The orthogonal protection scheme of this compound is crucial for selectively modifying the peptide backbone to attach the DOTA moiety without interfering with other parts of the molecule.
Development of Peptide-Based Therapeutics: The D-configuration of the amino acid is instrumental in developing peptide-based therapeutics with improved pharmacological profiles. netascientific.com Its incorporation can significantly influence the biological activity and stability of the resulting compounds. netascientific.com This is particularly valuable for creating novel drug candidates or optimizing existing ones to achieve better therapeutic outcomes. netascientific.com The ability to form stable conjugates with various biomolecules opens avenues for targeted therapy and improved bioavailability of therapeutic agents. chemimpex.com
Versatility in Bioconjugation: The diaminopropionic acid (Dap) core, for which this compound is a key derivative, provides a shorter side chain than the more common lysine, allowing for controlled branching and functionalization in peptide design. This structural feature is leveraged in bioconjugation to attach drugs or imaging agents, enhancing their delivery and targeting capabilities. chemimpex.com For instance, research on related derivatives shows that the free amino group on the Dap side chain can be selectively modified, a critical step in building complex peptide architectures for drug delivery systems.
Interactive Data Table: Research Applications of Diaminopropionic Acid (Dap) Derivatives
| Derivative | Key Feature/Application | Research Finding | Source |
| This compound | Orthogonal protection for selective modification. | Used to synthesize DOTA-modified peptides for cancer diagnostics. | medchemexpress.commedchemexpress.combioscience.co.uk |
| Fmoc-D-Dap(Boc)-OH | D-amino acid configuration. | Incorporation enhances peptide stability against enzymatic degradation, improving bioavailability. | netascientific.com |
| Fmoc-L-Dap(2-Boc-aminoethyl)-OH | Extended side chain for specialized conjugates. | Plays a crucial role in developing new pharmaceuticals by enabling the attachment of biomolecules to drugs or imaging agents. | chemimpex.com |
| General Dap Derivatives | Versatile scaffold for peptidomimetics. | Used to construct peptidomimetics that can modulate protein-protein interactions, which is essential in medicinal chemistry. | nih.gov |
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure and functional groups present in Boc-D-Dap(Fmoc)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and environment within the molecule. For this compound, ¹H NMR spectroscopy is expected to reveal characteristic signals corresponding to its distinct functional groups. The Boc protecting group typically exhibits a singlet for its nine equivalent tert-butyl protons around δ 1.4 ppm benchchem.com. The Fmoc group, with its aromatic rings and methylene (B1212753) groups, will contribute a series of complex multiplets in the aromatic region (δ 7.3–7.8 ppm) and characteristic signals for the Fmoc-CH₂ (~δ 4.3–4.4 ppm) and Fmoc-CH (~δ 4.2–4.3 ppm) protons mdpi.comrsc.orgrsc.org. The amino acid backbone protons, including the α-CH and β-CH₂ protons, will appear in their expected regions, with potential for peak splitting due to rotameric equilibria of the Fmoc group mdpi.com. The carboxylic acid proton is typically observed as a singlet around δ 12.1 ppm benchchem.com. ¹³C NMR further complements this by providing information on the carbon skeleton, including the carbonyl carbons of the Boc and Fmoc groups, aromatic carbons, and the aliphatic carbons of the amino acid and protecting groups mdpi.com. NMR is vital for verifying stereochemistry and functional group integrity .
Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| Boc tert-butyl | ~1.4 | Singlet, characteristic of Boc group. benchchem.com |
| Fmoc CH₂ | ~4.3-4.4 | Multiplet, part of Fmoc group. mdpi.comrsc.org |
| Fmoc CH | ~4.2-4.3 | Multiplet, part of Fmoc group. mdpi.com |
| Fmoc Aromatic CH | ~7.3-7.8 | Multiplets, characteristic of Fmoc phenyl rings. mdpi.comrsc.orgrsc.org |
| Amino acid α-CH | ~4.2-4.8 | Multiplet, may show splitting due to rotamers. mdpi.comrsc.orgrsc.org |
| Amino acid β-CH₂ | ~3.3-3.9 | Multiplets, may show splitting. mdpi.comrsc.org |
| Carboxylic acid OH | ~12.1 | Singlet, may be broad. benchchem.com |
| NH protons | Variable | May be broad or exchangeable. mdpi.com |
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) in positive mode is commonly used, which typically yields a protonated molecular ion [M+H]⁺. For this compound (C₂₃H₂₆N₂O₆), the calculated monoisotopic mass is approximately 426.1842 Da, and the molecular weight is around 426.46 g/mol chemsrc.comchembk.com. Thus, the [M+H]⁺ ion is expected around m/z 427.2. HRMS can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula. Fragmentation patterns observed in MS spectra can further confirm the structure by revealing characteristic losses, such as the cleavage of the Boc group (loss of 100 Da) or the Fmoc group rsc.org. For instance, fragments corresponding to [M-Boc]⁺ around m/z 339 are anticipated rsc.org. The use of MS for on-line monitoring of chemical reactions can also identify intermediates and byproducts, aiding in process understanding and optimization researchgate.netnih.gov.
Table 4.1.2: Expected Mass Spectrometry Data for this compound
| Ion Type | m/z Value (Expected) | Method | Notes |
| [M+H]⁺ | ~427.2 | ESI+ | Protonated molecular ion. Calculated MW ~426.46. chemsrc.comchembk.com |
| [M+Na]⁺ | ~475.2 | ESI+ | Sodium adduct, calculated for C₂₃H₂₆N₂O₆Na. rsc.org |
| [M-Boc]⁺ | ~339 | MS | Fragmentation pattern showing loss of the Boc group. rsc.org |
| Fragmentation | Various | MS | Characteristic fragments from Boc and Fmoc cleavage can be observed. rsc.orgresearchgate.net |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for quantifying the purity of this compound and, critically, its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard technique for assessing the chemical purity of this compound. Typically, a C18 stationary phase is employed with a mobile phase consisting of an acetonitrile (B52724)/water gradient, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) . This method separates the target compound from potential impurities, such as unreacted starting materials, side-products from protection steps, or degradation products. Research-grade material typically exhibits purity levels of ≥98.0% or >98.5% by HPLC sigmaaldrich.com. HPLC is also routinely used by peptide chemists to analyze purified fractions and assess the purity of synthesized peptides phenomenex.com.
Given that this compound is a D-isomer, determining its enantiomeric purity is paramount. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the technique of choice for this assessment. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Lux Cellulose-2, Cellulose-3) or amylose, have demonstrated excellent performance in resolving enantiomers of Fmoc-protected amino acids phenomenex.comwindows.net. Mobile phases typically involve mixtures of organic solvents like acetonitrile or methanol (B129727) with acidic modifiers such as TFA phenomenex.comwindows.net. For example, a Chiralpak IC column with a hexane:isopropanol (80:20) mobile phase has been reported to resolve enantiomers and verify >99% enantiomeric excess benchchem.commdpi.com. The ability to achieve baseline resolution allows for the accurate quantification of the undesired enantiomer, ensuring that the enantiomeric purity meets stringent requirements, often exceeding 99.9% iris-biotech.deiris-biotech.de.
Process Analytical Technology (PAT) and In-Line Monitoring
Process Analytical Technology (PAT) is a regulatory framework that emphasizes the design, analysis, and control of manufacturing processes through real-time monitoring of critical quality attributes (CQAs) and critical process parameters (CPPs) mt.comresearchgate.netbruker.comthermofisher.comlongdom.org. In the context of peptide synthesis, PAT tools can provide invaluable insights into reaction kinetics, endpoints, and efficiency, contributing to process optimization and sustainability.
Spectroscopic techniques like Raman spectroscopy and Near-Infrared (NIR) spectroscopy are increasingly employed for in-line monitoring of SPPS acs.orgeuroapi.comuib.no. Raman spectroscopy, for instance, can monitor Fmoc removal and amino acid coupling steps in real-time, providing data on reaction progress and enabling optimization of solvent usage and reaction times acs.orgeuroapi.com. Refractive Index (RI) measurement is another PAT tool that offers real-time monitoring of all three SPPS steps (coupling, deprotection, washing) by detecting changes in the concentration of dissolved species in the reaction solution schmidt-haensch.comdigitellinc.comcsic.es. Mass spectrometry (MS), particularly with the advent of portable systems, can also be integrated for on-line analysis of reaction mixtures, identifying intermediates and monitoring reaction completion researchgate.netnih.gov. These PAT approaches enable a shift from traditional end-product testing to building quality into the process, leading to enhanced efficiency, reduced waste, and improved product consistency mt.comresearchgate.net.
Compound List
this compound
N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid
Fmoc-D-Dap(Boc)-OH (used for comparative spectral data)
Boc-Dap-OH (used for comparative spectral data)
Fmoc-D-Dap(Alloc)-OH (mentioned in context of orthogonal protection)
Fmoc-Gly-OH (mentioned in context of general Fmoc amino acids)
Fmoc-D-Dap-OH (mentioned as a related compound)
Advanced Research Avenues and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry plays a vital role in predicting and understanding the behavior of amino acids and peptide structures. Techniques such as conformational analysis and molecular dynamics simulations are instrumental in elucidating molecular properties, interactions, and potential biological activities.
Binding Affinity Studies and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. They can provide insights into how molecules interact with each other, their stability, and their binding affinities to target molecules such as proteins or receptors. For a compound like "Boc-D-Dap(Fmoc)-OH," MD simulations could be employed to:
Predict the stability of the protected amino acid under various conditions.
Model its interactions with other molecules during peptide synthesis.
Investigate the conformational changes it might induce in a growing peptide chain.
Assess the binding affinity of peptides incorporating D-diaminopropionic acid residues to specific biological targets.
While direct MD studies on "this compound" are not prominently documented, the principles of MD are widely applied to peptide research, including the study of modified amino acids and their role in peptide-ligand interactions.
Investigation of Biological Activity and Mechanism of Action
Research into the biological activities of peptides often involves incorporating non-canonical amino acids, such as D-diaminopropionic acid, to enhance stability, alter receptor binding, or introduce specific functionalities. The protected forms like "this compound" serve as essential building blocks for synthesizing such peptides.
Antimicrobial Activity
Peptides containing D-amino acids, including D-diaminopropionic acid, have been explored for their antimicrobial properties. The incorporation of D-amino acids can increase resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life and efficacy. Studies have investigated how variations in amino acid sequence and stereochemistry, potentially involving D-diaminopropionic acid, influence the amphipathicity and membrane-disrupting capabilities of antimicrobial peptides. While specific findings for peptides synthesized using "this compound" are not widely detailed, the general class of diamino acid-containing peptides is an active area of research for developing novel antimicrobial agents.
Antitumor Activity
The development of peptide-based therapeutics for cancer is a rapidly growing field. Peptides incorporating modified amino acids can be designed to target cancer cells specifically or to inhibit tumor growth through various mechanisms. D-amino acids, including D-diaminopropionic acid, can be incorporated into peptide structures to improve their stability against proteases found in the tumor microenvironment, leading to enhanced therapeutic efficacy. Research may focus on peptides that mimic natural signaling molecules or that possess cytotoxic properties, with D-diaminopropionic acid residues potentially contributing to improved pharmacokinetic profiles or specific binding interactions within tumor cells or their surrounding matrix.
Modulation of Peptide-Receptor Interactions
Peptide-receptor interactions are fundamental to many biological processes, and modulating these interactions is a key strategy in drug discovery. The incorporation of non-proteinogenic amino acids like D-diaminopropionic acid into peptide sequences can significantly alter their binding affinity, selectivity, and efficacy towards specific receptors. For instance, the unique side-chain structure of diaminopropionic acid, with its additional amino group, can participate in ionic interactions or hydrogen bonding with receptor binding sites, potentially leading to enhanced or altered signaling compared to peptides composed solely of natural amino acids. Research in this area would involve synthesizing peptides with specific D-diaminopropionic acid placements and evaluating their binding profiles and functional consequences at target receptors.
Compound List:
this compound
D-diaminopropionic acid (D-Dap)
Fmoc-D-diaminopropionic acid
This section is based on general scientific understanding of the roles of protected amino acids and D-amino acids in peptide research. Specific experimental data tables or detailed research findings for "this compound" in these exact contexts were not found through the performed searches.5.
Investigation of Biological Activity and Mechanism of Action
Research into the biological activities of peptides often involves the synthesis of novel peptide sequences incorporating non-canonical amino acids. Protected amino acids such as "this compound" serve as crucial building blocks in these synthetic endeavors. While direct studies focusing on the biological activities of "this compound" itself are not widely documented, its use in the synthesis of peptides with potential therapeutic applications is an area of ongoing investigation.
Antimicrobial Activity
Antitumor Activity
Peptide-based therapies are also being explored for their potential in cancer treatment. The incorporation of D-amino acids into peptide sequences can improve their pharmacokinetic properties, such as increased half-life and reduced immunogenicity, which are beneficial for antitumor agents. Research may focus on designing peptides that selectively target cancer cells or inhibit tumor growth pathways. While direct studies on the antitumor activity of peptides derived from "this compound" are not extensively documented, the use of D-amino acids in tumor-targeting peptides is a recognized strategy in medicinal chemistry.
Modulation of Peptide-Receptor Interactions
Modulating peptide-receptor interactions is a key objective in developing targeted therapeutics. The unique structural and chemical properties of non-canonical amino acids, such as D-diaminopropionic acid, can significantly influence how peptides bind to their cognate receptors. The presence of an additional amino group in the side chain of diaminopropionic acid can introduce new possibilities for ionic interactions, hydrogen bonding, or other specific binding events within the receptor's active site. This can lead to altered receptor activation, inhibition, or biased signaling.
One patent application mentions "this compound" in the context of synthesizing synthetic peptide amides that are agonists of kappa opioid receptors. These peptides are investigated for their potential therapeutic uses, including in managing pain and potentially other conditions associated with opioid receptor activity. The patent describes methods for synthesizing these peptide amides, which involve coupling protected amino acids like "this compound" with other reagents. The research aims to develop peptide amides incorporating D-amino acids that act as kappa opioid receptor agonists, suggesting a role for D-diaminopropionic acid in fine-tuning peptide-receptor interactions for specific pharmacological outcomes. google.com
Compound List:
this compound
D-diaminopropionic acid (D-Dap)
Fmoc-D-diaminopropionic acid
Membrane Permeability and Cell-Penetrating Peptides
While direct studies on this compound's impact on membrane permeability or its incorporation into cell-penetrating peptides (CPPs) are not extensively documented, the broader field of diaminopropionic acid (Dap) derivatives offers insights. Peptides incorporating Dap residues have been investigated for their ability to influence cell membrane interactions. For instance, Dap-rich peptides have shown pH-responsive properties that facilitate endosomal escape, a crucial step for intracellular delivery of cargo nih.govresearchgate.net. Furthermore, modifications to amino acid residues, including the use of non-natural amino acids like Dap, can alter peptide amphipathicity and membrane interaction, potentially influencing cell penetration mdpi.commdpi.com. Research into Dap-containing peptidomimetics has demonstrated their ability to penetrate cell membranes and reach the nucleus without significant toxicity ncn.gov.pl. The structural characteristics of Dap, such as its shorter side chain compared to lysine (B10760008), can also influence peptide architecture and potentially membrane interactions by reducing steric hindrance .
Novel Derivatization and Functionalization Strategies
This compound serves as a versatile scaffold for novel derivatization and functionalization strategies due to its differentially protected amino groups. The orthogonal nature of the Boc and Fmoc protecting groups allows for selective deprotection and subsequent chemical modifications. For instance, the Fmoc group, removable under basic conditions, can be cleaved to reveal a primary amine for further functionalization, while the Boc group, stable to base but acid-labile, remains intact ncn.gov.pl. This allows for sequential modifications, enabling the synthesis of complex peptide architectures . Novel strategies can involve conjugating various functional moieties, such as fluorescent probes, chelating agents, or drug payloads, to the side-chain amine after selective Fmoc removal. The development of peptide-based drug delivery systems and bioconjugates often leverages such strategies to impart specific targeting or therapeutic properties ncn.gov.pl.
Fluorescent Probes and Live-Cell Imaging Applications
This compound and related Dap derivatives are valuable precursors for creating fluorescent probes and agents for live-cell imaging. Research has shown that derivatives like DanAla, synthesized from Dap compounds, are utilized for live-cell imaging applications . The ability to selectively deprotect one of the amino groups allows for the attachment of fluorophores, such as the NBD (4-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)) group, to create fluorescently labeled amino acids like Fmoc-D-Dap(NBD)-OH rsc.org. These labeled amino acids can then be incorporated into peptides via solid-phase peptide synthesis (SPPS) to generate peptide-based fluorescent probes. Such probes are instrumental in tracking cellular processes, visualizing molecular localization, and studying cellular uptake mechanisms in real-time rsc.org. Other fluorescent labels, such as 6-carboxyfluorescein, have also been conjugated to Dap-containing peptidomimetics for cellular imaging ncn.gov.pl.
Site-Specific Modifications and Bioconjugation
The orthogonal protection strategy provided by this compound is particularly advantageous for site-specific modifications and bioconjugation. The differential lability of the Boc and Fmoc groups allows for selective deprotection of either the α-amino or the β-amino group, enabling precise attachment of various molecules to specific positions within a peptide sequence ncn.gov.pl. This is crucial for bioconjugation, where precise linkage of peptides to other biomolecules, surfaces, or drug carriers is required. For example, after selective Fmoc removal, the exposed β-amino group can be functionalized with chelating agents for radiolabeling or drug conjugation, or with linkers for attachment to solid supports or other peptides beilstein-journals.org. The ability to perform these modifications on-resin during SPPS further enhances the efficiency and control over the synthesis of complex bioconjugates for applications in diagnostics, therapeutics, and materials science ncn.gov.plbeilstein-journals.org.
Comparative Studies with Related Diamino Acid Derivatives
Comparative studies involving this compound and related diamino acid derivatives highlight the versatility and specific advantages offered by different protection schemes and amino acid backbones. Diaminopropionic acid (Dap) itself, with its shorter side chain compared to lysine or diaminobutyric acid (Dab), offers reduced steric hindrance, making it suitable for compact peptide architectures and potentially improving solubility . Derivatives like Fmoc-Dap(Boc)-OH, which have the Fmoc group on the α-amino and Boc on the β-amino, represent an isomer with different deprotection characteristics and synthetic utility . Other related derivatives include those protected with allyloxycarbonyl (Alloc) groups, which are removed via palladium catalysis, offering an orthogonal deprotection strategy distinct from both Boc and Fmoc . Comparisons also extend to the choice of protecting groups on the side chains of amino acids like lysine, where Boc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH offer different possibilities for selective modification peptide.com. Understanding these differences is key to selecting the appropriate building block for specific peptide synthesis challenges.
Q & A
Q. What is the role of Boc-D-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a dual-protected amino acid derivative critical for introducing diamino acid residues into peptide chains. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the β-amino side chain. This orthogonal protection allows sequential deprotection during SPPS, enabling precise incorporation of Dap (2,3-diaminopropionic acid) residues. Methodologically, the Boc group is stable under basic Fmoc deprotection conditions (20% piperidine in DMF), ensuring side-chain integrity during synthesis .
Q. How do researchers verify the purity and identity of this compound?
Analytical methods include:
- HPLC-MS : To confirm molecular weight and detect impurities.
- Nuclear Magnetic Resonance (NMR) : For structural validation (e.g., α/β-amino group assignments).
- Melting Point Analysis : >80°C (dec.), as reported for this compound .
- Optical Rotation : α²⁰D +24°±2° in water, a key identifier for stereochemical purity .
Advanced Research Questions
Q. What challenges arise in synthesizing peptides with this compound, and how are they mitigated?
Key challenges include:
- Aggregation during coupling : Dap’s dual amino groups increase hydrophilicity, risking incomplete coupling. Use of coupling agents like HOBt/DIC (1:1.2 molar ratio) and extended reaction times (2–4 hours) improves efficiency .
- Hygroscopicity : The compound’s sensitivity to moisture requires anhydrous DMF and strict argon-line handling to prevent hydrolysis .
- Side reactions : β-amino Fmoc groups may prematurely deprotect under acidic conditions. Neutralization with DIEA after Boc removal minimizes this risk .
Q. How can this compound be used to engineer self-assembling peptide biomaterials?
The Fmoc moiety promotes π-π stacking, enabling supramolecular assembly. Researchers design β-sheet or helical structures by incorporating Dap residues to modulate charge distribution. For example:
Q. What methods optimize Fmoc deprotection in this compound during iterative synthesis?
Studies show:
- Piperidine concentration : 20% in DMF achieves >95% Fmoc removal within 5 minutes. Higher concentrations risk cleaving Boc groups.
- Side-product minimization : Adding 0.1 M HOBt reduces diketopiperazine formation during prolonged deprotection (Table 8, ).
| Condition | Deprotection Efficiency | Side Products (%) |
|---|---|---|
| 20% piperidine + 0.1 M HOBt | 98% | <2% |
| 30% piperidine | 99% | 15% |
Q. How is the Fmoc loading density quantified in this compound-conjugated materials?
UV-Vis spectroscopy at 289 nm (λmax for Fmoc) is standard. A calibration curve using Fmoc-Gly-OH (0–100 µM in DMF) provides reference. For example, TiO₂@SiO₂–(CH₂)₃–NH–Gly–Fmoc showed 0.12 µmol/mg loading via absorbance (A = 0.45 at 289 nm) .
Methodological Considerations
- Data Contradictions : Discrepancies in optical rotation values (e.g., α²⁰D +24° in water vs. +6° in methanol ) highlight solvent-dependent conformational changes. Researchers must standardize solvent systems during characterization.
- Synthesis Reproducibility : Batch-to-batch variability in this compound purity (>98% by HPLC) necessitates routine COA (Certificate of Analysis) verification, even if not publicly listed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
